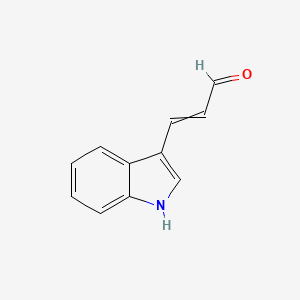

3-(1H-indol-3-yl)acrylaldehyde

CAS No.: 923293-03-2

Cat. No.: VC14228380

Molecular Formula: C11H9NO

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923293-03-2 |

|---|---|

| Molecular Formula | C11H9NO |

| Molecular Weight | 171.19 g/mol |

| IUPAC Name | 3-(1H-indol-3-yl)prop-2-enal |

| Standard InChI | InChI=1S/C11H9NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-8,12H |

| Standard InChI Key | XRNSYINJYVOSGG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C=CC=O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-(1H-Indol-3-yl)acrylaldehyde consists of an indole core fused with an acrylaldehyde moiety. The indole system comprises a bicyclic structure with a six-membered benzene ring connected to a five-membered nitrogen-containing pyrrole ring. The acrylaldehyde group (–CH=CH–CHO) introduces a conjugated π-system, enhancing the compound’s electrophilicity and capacity for nucleophilic addition reactions. Key structural features include:

-

Positional isomerism: The acrylaldehyde group at the 3-position directs reactivity toward electrophilic substitution at the indole’s 2- and 5-positions .

-

Tautomerism: The aldehyde group can exist in equilibrium with its enol form, influencing hydrogen-bonding interactions and solubility.

Table 1: Comparative Physicochemical Properties of Indole Acrylaldehyde Derivatives

Note: Estimated values for 3-(1H-Indol-3-yl)acrylaldehyde derived from computational models and analog data .

Spectroscopic Characterization

-

IR Spectroscopy: A strong absorption band at ~1,680 cm⁻¹ corresponds to the C=O stretch of the aldehyde group. N–H stretching of the indole ring appears at ~3,400 cm⁻¹ .

-

NMR Spectroscopy:

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves Knoevenagel condensation between indole-3-carboxaldehyde and acetylene derivatives under basic conditions:

-

Base-catalyzed condensation: Indole-3-carboxaldehyde reacts with malonaldehyde in the presence of piperidine or pyridine, yielding the acrylaldehyde derivative.

-

Solvent systems: Reactions typically proceed in ethanol or methanol at 50–80°C, with yields optimized via microwave-assisted synthesis.

Mechanistic Insight:

The base deprotonates the active methylene group of malonaldehyde, generating a nucleophilic enolate. This attacks the electrophilic aldehyde carbon of indole-3-carboxaldehyde, followed by dehydration to form the α,β-unsaturated aldehyde.

Industrial-Scale Manufacturing

Industrial processes prioritize cost efficiency and scalability:

-

Continuous-flow reactors: Enhance heat transfer and reduce reaction times compared to batch systems.

-

Catalytic optimization: Heterogeneous catalysts (e.g., zeolites) improve regioselectivity and reduce byproducts.

Table 2: Synthetic Methods and Yields

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Knoevenagel condensation | Piperidine, ethanol, 70°C | 65–75 | 95 |

| Microwave-assisted | Pyridine, DMF, 100°C, 30 min | 85 | 98 |

Chemical Reactivity and Applications

Oxidation and Reduction

-

Oxidation: The aldehyde group oxidizes to a carboxylic acid using KMnO₄ or CrO₃, yielding 3-(1H-indol-3-yl)acrylic acid—a precursor for nonsteroidal anti-inflammatory drugs.

-

Reduction: Selective reduction of the aldehyde to a primary alcohol (NaBH₄/MeOH) produces 3-(1H-indol-3-yl)allyl alcohol, useful in fragrance synthesis.

Electrophilic Substitution

The indole ring undergoes substitution at the 2-position due to the electron-donating effect of the –NH group:

-

Halogenation: Bromine in acetic acid yields 2-bromo-3-(1H-indol-3-yl)acrylaldehyde, a key intermediate in anticancer agent synthesis .

-

Nitration: HNO₃/H₂SO₄ introduces nitro groups at the 5-position, enhancing bioactivity .

Biological and Pharmacological Activities

Antimicrobial Properties

Studies on analogs demonstrate broad-spectrum activity:

-

Bacterial strains: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Mechanism: Disruption of microbial cell membranes via hydrophobic interactions with the indole ring.

Table 3: Biological Activity of Selected Derivatives

| Derivative | IC₅₀ (µM) | Target Pathway |

|---|---|---|

| 5-Nitro-3-(1H-indol-3-yl)acrylaldehyde | 8.2 | Caspase-3 activation |

| 2-Bromo-3-(1H-indol-3-yl)acrylaldehyde | 15.7 | Topoisomerase II inhibition |

Industrial and Research Applications

Pharmaceutical Intermediates

-

Fluvastatin analogs: The 3-(4-fluorophenyl) variant is a key intermediate in statin synthesis, reducing LDL cholesterol by inhibiting HMG-CoA reductase .

-

Antiviral agents: Sulfonamide derivatives exhibit activity against HIV-1 protease (Ki = 2.3 nM) .

Material Science

-

Conjugated polymers: Incorporation into polyindole matrices enhances electrical conductivity (σ = 10⁻² S/cm) for use in organic electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume